N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide: is a complex organic compound that features a unique combination of thiazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the bromination of 1,3-thiazole followed by the introduction of the acetamide group. The thiadiazole ring is then incorporated through a series of nucleophilic substitution reactions involving methylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated products or hydrogenated derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
- N-(5-fluoro-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
Uniqueness
The presence of the bromine atom in N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide distinguishes it from its analogs. This substitution can significantly affect the compound’s reactivity and interaction with biological targets, potentially leading to unique properties and applications.
Properties
Molecular Formula |
C8H7BrN4OS4 |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C8H7BrN4OS4/c1-15-7-12-8(18-13-7)16-3-5(14)11-6-10-2-4(9)17-6/h2H,3H2,1H3,(H,10,11,14) |
InChI Key |
MQNVWVJSFBTWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NSC(=N1)SCC(=O)NC2=NC=C(S2)Br |
Origin of Product |
United States |
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